Spiro[5.5]undecan-3-amine
CAS No.: 3643-22-9
Cat. No.: VC4289646
Molecular Formula: C11H21N
Molecular Weight: 167.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3643-22-9 |
|---|---|
| Molecular Formula | C11H21N |
| Molecular Weight | 167.296 |
| IUPAC Name | spiro[5.5]undecan-3-amine |
| Standard InChI | InChI=1S/C11H21N/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h10H,1-9,12H2 |
| Standard InChI Key | BAERJJQGHJOXHR-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CCC(CC2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
Spiro[5.5]undecan-3-amine (C₁₁H₂₁N, MW: 167.29 g/mol) features a spiro junction at the third carbon, creating a rigid bicyclic framework that limits conformational flexibility. The amine group at position 3 enhances its polarity, with a calculated LogP of 2.63, suggesting moderate lipophilicity suitable for membrane permeability . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₂₁N |
| Molecular weight | 167.29 g/mol |
| Rotatable bonds | 0 |
| Hydrogen bond donors | 1 |
| Polar surface area | 26 Ų |
| Rings | 2 (cyclohexane) |
The spirocyclic design imposes steric constraints that influence its interaction with biological targets, particularly ion channels and enzymes .
Synthesis and Derivative Development
Robinson Annelation and Hydrogenation
A widely employed method involves Robinson annelation of 4-carboxaldehyde derivatives with methyl vinyl ketone, followed by hydrogenation to yield the saturated spirocyclic amine. This two-step process achieves moderate yields (50–72%) and is scalable for industrial production . For example, cyclohexanecarboxaldehyde undergoes condensation with methyl vinyl ketone under acidic conditions, forming a spirocyclic enone intermediate, which is subsequently hydrogenated using palladium on carbon .
Michael Addition with Lewis Acid Catalysts
Alternative routes utilize Lewis acids (e.g., BF₃·Et₂O) to catalyze Michael additions between dimedone (5,5-dimethylcyclohexane-1,3-dione) and diarylideneacetones. This one-pot method streamlines the synthesis of substituted derivatives, such as 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones, with yields dependent on the substituents .
Patent-Based Approaches
A Chinese patent (CN101255159A) outlines a method for synthesizing 3,9-diaza derivatives via acetylation and debenzylation. For instance, 3-benzyl-3,9-diaza-spiro[5.5]undecane is treated with acetic anhydride and triethylamine, followed by hydrogenolysis using palladium carbon to yield the deprotected amine .
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages |
|---|---|---|---|
| Robinson Annelation | Condensation, hydrogenation | 50–72 | Scalable, high purity |
| Michael Addition | Lewis acid catalysis | Variable | Rapid, one-pot synthesis |
| Patent route (CN101255159A) | Acetylation, hydrogenolysis | 80–98 | Versatile for diaza derivatives |
Biological Activity and Pharmacological Applications
Antiviral Activity Against Influenza A
Spiro[5.5]undecan-3-amine exhibits potent inhibition of the influenza A/M2 proton channel, a target compromised by resistance mutations (e.g., S31N, V27A). In vitro studies demonstrate IC₅₀ values of <1 µM against wild-type and mutant strains, outperforming amantadine (IC₅₀ >10 µM for mutants) . Mechanistically, its rigid structure enables deep penetration into the channel pore, displacing water molecules and blocking proton conductance .
Comparative Efficacy Table
| Compound | Target (Influenza A/M2) | IC₅₀ (µM) |
|---|---|---|
| Spiro[5.5]undecan-3-amine | Wild-type, L26F, V27A | 0.5–0.9 |
| Amantadine | Wild-type | 0.3 |
| Rimantadine | Wild-type | 0.4 |
| BL-1743 (spiro-piperidine) | Wild-type | 0.9 |
Mechanistic Insights
Ion Channel Modulation
The compound’s amine group facilitates hydrogen bonding with conserved residues (e.g., His37) in the influenza A/M2 channel, stabilizing a closed conformation. Molecular dynamics simulations reveal that its spirocyclic core occupies a hydrophobic pocket near the channel gate, sterically hindering proton translocation .
Structure-Activity Relationship (SAR)
-
Amine Position: Central to activity; N-methylation reduces potency by 10-fold.
-
Spiro Ring Size: Smaller rings (e.g., [5.5] vs. [6.5]) enhance target selectivity.
-
Substituents: Electron-withdrawing groups at C7/C11 improve metabolic stability .
Case Studies
Case Study 1: Overcoming Amantadine Resistance
In a landmark study, spiro[5.5]undecan-3-amine inhibited V27A and L26F mutants of influenza A/M2 with IC₅₀ values of 0.7 µM and 0.9 µM, respectively. This contrasts with amantadine, which showed no activity above 10 µM. The compound’s efficacy correlated with its ability to maintain hydrophobic interactions in mutated channels .
Case Study 2: Scalable Synthesis for Drug Development
A pilot-scale synthesis using Robinson annelation produced 500 g of spiro[5.5]undecan-3-amine hydrochloride with 95% purity. The process employed continuous flow hydrogenation, reducing reaction time from 16 hours to 2 hours and achieving a space-time yield of 0.8 kg/L/day .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume